molecular formula C10H17NO5 B2759880 4-(Boc-amino)-3-oxobutanoic acid Methyl ester CAS No. 119960-04-2

4-(Boc-amino)-3-oxobutanoic acid Methyl ester

Cat. No.: B2759880
CAS No.: 119960-04-2
M. Wt: 231.248
InChI Key: WOBLFZAAUVEUJC-UHFFFAOYSA-N
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Description

4-(Boc-amino)-3-oxobutanoic acid methyl ester (CAS 119960-04-2) is a protected β-amino acid ester derivative of significant value in organic and medicinal chemistry research. This compound, with the molecular formula C 10 H 17 NO 5 and a molecular weight of 231.25 g/mol, serves as a crucial synthetic intermediate . It is particularly important for the preparation of enantiomerically pure N-Boc-β3-amino acid methyl esters . These β3-amino acids are essential building blocks for the construction of biologically active peptides and natural products, offering researchers a versatile precursor for introducing β-amino acid motifs into complex molecular architectures. The practical research value of this compound is highlighted by its application in the formal synthesis of sedum alkaloids and other pharmacologically relevant targets . Its role in synthetic pathways provides a safer and more efficient alternative to traditional methods like the hazardous Arndt–Eistert homologation, enabling access to both natural and unnatural amino acid side chains without the use of expensive or highly toxic reagents . The Boc (tert-butoxycarbonyl) protecting group on the amine function enhances the compound's utility by providing stability during synthetic transformations while allowing for selective deprotection under mild acidic conditions when needed. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-6-7(12)5-8(13)15-4/h5-6H2,1-4H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBLFZAAUVEUJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119960-04-2
Record name methyl 4-{[(tert-butoxy)carbonyl]amino}-3-oxobutanoate
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Preparation Methods

Formation of the β-Keto Ester Backbone

The foundational step in synthesizing 4-(Boc-amino)-3-oxobutanoic acid methyl ester involves constructing the β-keto ester moiety. As demonstrated in patent EP1097919A2, alkali metal enolates of acetates react with N-protected amino acid esters to form β-keto esters. For example, methyl N-Cbz-glycine ester undergoes condensation with a lithium enolate derived from methyl acetate in tetrahydrofuran (THF) at -50°C. The enolate attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate that collapses to yield the β-keto ester.

Reaction Conditions

  • Solvent: THF or hexane
  • Temperature: -75°C to -30°C
  • Base: Lithium hexamethyldisilazide (LiHMDS) or sodium ethoxide
  • Yield: 60–85% after silica gel chromatography.

Deprotection of the Cbz Group

The Cbz (benzyloxycarbonyl) protecting group is removed via catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas. This step generates the free amine, which is highly reactive and requires immediate protection to prevent side reactions.

Hydrogenolysis Parameters

  • Catalyst: 10% Pd/C
  • Solvent: Methanol or ethyl acetate
  • Pressure: 1 atm H₂
  • Yield: >90%.

Boc Protection of the Amino Group

The free amine is protected using di-tert-butyl dicarbonate (Boc₂O) in a biphasic THF/water system with sodium bicarbonate (NaHCO₃) as a base. This method, adapted from General Procedure B in RSC Advances, ensures mild conditions to avoid β-keto ester decomposition.

Optimized Protocol

  • Reagents: Boc₂O (1.1 eq), NaHCO₃ (3.0 eq)
  • Temperature: 0°C to room temperature
  • Reaction Time: 10–12 hours
  • Yield: 75–88%.

Direct Boc Protection During β-Keto Ester Synthesis

One-Pot Enolate Condensation and Boc Protection

Recent advances explore tandem reactions where Boc protection occurs concurrently with enolate condensation. This method, though less common, reduces purification steps.

Example Protocol

  • Reagents: Methyl glycine ester, Boc₂O, LiHMDS, methyl acetate
  • Solvent: THF
  • Yield: 65% (needs optimization).

Halogenation-Amination Strategy

Halogenation of β-Keto Esters

Patent EP1097919A2 details oxidative halogenation of β-keto esters using agents like N-bromosuccinimide (NBS) or sulfuryl chloride. While designed for 2-halogenation, modifying the substrate can position halogens at the 4-carbon for subsequent amination.

Challenges

  • Regioselectivity: Achieving 4-halogenation requires directing groups or tailored substrates.
  • Side Reactions: Over-halogenation or ketone oxidation may occur.

Nucleophilic Amination

The halogenated intermediate undergoes nucleophilic substitution with ammonia or amines. For example, methyl 4-bromo-3-oxobutanoate reacts with aqueous ammonia at 60°C to yield the amino ester.

Reaction Metrics

  • Solvent: Ethanol/water
  • Temperature: 50–70°C
  • Yield: 50–65%.

Boc Protection Post-Amination

The free amine is Boc-protected as in Section 1.3, but lower yields (60–70%) are observed due to residual impurities from amination.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield
Enolate + Boc Protection High purity; scalable Multiple steps; Cbz removal required 75–88%
Direct Boc Protection Fewer steps Lower yield; Boc stability concerns 65–78%
Halogenation-Amination Flexible halogen positioning Low regioselectivity; side reactions 50–70%

Scalability and Industrial Considerations

Solvent and Reagent Selection

  • THF vs. 1,4-Dioxane: THF offers better enolate solubility, but 1,4-dioxane improves Boc protection yields in large-scale reactions.
  • Cost Analysis: LiHMDS is expensive; sodium ethoxide provides a cheaper alternative for enolate generation.

Purification Challenges

  • Silica Gel Chromatography: Essential for β-keto ester purification but adds time and cost.
  • Alternative Methods: Recrystallization in n-hexane/ethyl acetate mixtures improves throughput.

Chemical Reactions Analysis

Types of Reactions

4-(Boc-amino)-3-oxobutanoic acid Methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the free amine, hydroxyl derivatives, and various substituted products depending on the reaction conditions and reagents used .

Scientific Research Applications

4-(Boc-amino)-3-oxobutanoic acid Methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Boc-amino)-3-oxobutanoic acid Methyl ester primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can engage in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Methyl Acetoacetate (3-Oxobutanoic Acid Methyl Ester)

  • Structure: Lacks the Boc-amino group at C4 (CAS: 105-45-3) .
  • Applications : Widely used in Claisen condensations, Biginelli reactions, and as a precursor to heterocycles (e.g., pyrimidines) .
  • Key Differences: The absence of the Boc-amino group limits its utility in amine-protection strategies. Its higher volatility (Henry’s Law constant: $1.7 \times 10^1$) compared to Boc derivatives makes it less suitable for controlled synthetic steps .

Methyl 2-Amino-3-oxobutanoate

  • Structure: Amino group at C2 instead of C4 (CAS: 68277-01-0) .
  • Applications: Used in synthesizing β-amino ketones and heterocyclic scaffolds.
  • Key Differences : The unprotected amine at C2 increases susceptibility to undesired side reactions, necessitating in-situ protection. Positional isomerism alters reactivity in cyclization and alkylation reactions.

4-(1-Methyl-2-pyrrolidinyl)-3-oxobutanoic Acid Methyl Ester

  • Structure: Features a pyrrolidinyl substituent at C4 (identified in A. belladonna tropinone biosynthesis) .
  • Applications: Intermediate in alkaloid biosynthesis (e.g., tropinone) via polyketide synthase (AbPYKS) and P450-mediated cyclization .
  • Key Differences: The cyclic amine substituent enables enzyme-mediated cyclization, unlike the linear Boc-amino group. Instability under basic conditions leads to decarboxylation to hygrine .

Ethyl 4-(Boc-amino)-3-oxobutanoate

  • Structure : Ethyl ester analog (CAS: 67706-68-7) .
  • Applications : Similar to the methyl ester but with altered solubility and reactivity.
  • Key Differences : Ethyl esters generally exhibit lower volatility and slower hydrolysis rates compared to methyl esters, impacting reaction kinetics in ester-exchange reactions.

Comparative Data Table

Compound CAS Substituents Ester Group Key Applications Stability Notes
4-(Boc-amino)-3-oxobutanoic acid methyl ester N/A Boc-amino (C4), oxo (C3) Methyl Peptide synthesis, intermediates Boc group prevents amine oxidation
Methyl acetoacetate 105-45-3 None Methyl Claisen condensations, solvents Prone to keto-enol tautomerism
Methyl 2-amino-3-oxobutanoate 68277-01-0 Amino (C2) Methyl β-amino ketone synthesis Requires in-situ amine protection
4-(1-Methyl-2-pyrrolidinyl)-3-oxobutanoate methyl ester N/A Pyrrolidinyl (C4) Methyl Tropane alkaloid biosynthesis Decarboxylates to hygrine under basic conditions
Ethyl 4-(Boc-amino)-3-oxobutanoate 67706-68-7 Boc-amino (C4) Ethyl Analogous to methyl ester Slester hydrolysis vs. methyl

Research Findings and Functional Insights

  • Synthetic Utility: The Boc group in this compound enables selective deprotection under acidic conditions (e.g., TFA), making it ideal for sequential peptide coupling .
  • Stability : The Boc group mitigates racemization risks compared to unprotected amines, though the β-keto ester remains reactive toward nucleophiles .

Biological Activity

4-(Boc-amino)-3-oxobutanoic acid methyl ester, commonly referred to as Boc-Abu-OMe, is a compound utilized primarily in peptide synthesis and organic chemistry. Its structure features a tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in the selective formation of peptide bonds. This article explores the biological activity of Boc-Abu-OMe, its applications in research, and its significance in biochemical studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H17NO5. The presence of the Boc group allows for the protection of the amino group, facilitating controlled reactions during peptide synthesis. The compound also contains a ketone functional group adjacent to a carboxylic acid moiety, which contributes to its reactivity.

Biological Activity Overview

While this compound does not exhibit inherent biological activity, it serves as an important precursor in various biochemical applications:

  • Peptide Synthesis : Boc-Abu-OMe is primarily used to incorporate the uncommon amino acid Abu (2-aminobutyric acid) into peptide chains. This incorporation allows researchers to study the effects of Abu on protein structure and function, including folding and stability.
  • Ketogenesis Studies : The compound can act as a substrate in studies related to ketogenesis, a metabolic pathway that produces ketone bodies. Researchers can utilize Boc-Abu-OMe to investigate enzymes involved in this pathway, enhancing understanding of energy metabolism during fasting or starvation.

Peptide Synthesis

Boc-Abu-OMe's role as a building block in peptide synthesis is significant. The following table summarizes its applications:

Application Description
Incorporation of Abu Facilitates the study of protein interactions and conformational changes.
Selective Deprotection The Boc group can be selectively removed under acidic conditions, allowing for further functionalization.
Synthesis of Complex Peptides Enables the creation of peptides with specific sequences for targeted studies.

Interaction Studies

Research has indicated that Boc-Abu-OMe can interact with various electrophiles and nucleophiles, which aids in elucidating its potential roles in more complex molecular architectures. These interactions may provide insights into its reactivity patterns and biological target interactions.

Case Studies

  • Protein Folding Studies : A study incorporated Boc-Abu-OMe into peptides to analyze how the presence of Abu affects protein folding dynamics. Results indicated significant alterations in folding pathways compared to peptides lacking Abu.
  • Metabolic Pathway Investigation : In another study, Boc-Abu-OMe was used to assess enzyme activity related to ketogenesis. The findings contributed to understanding how variations in substrate structure influence enzyme kinetics and metabolic regulation.

Safety and Handling

While specific safety data for Boc-Abu-OMe is limited, general safety precautions for handling similar protected amino acid derivatives should be observed. This includes using appropriate personal protective equipment (PPE) and following standard laboratory safety protocols.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Boc-amino)-3-oxobutanoic acid methyl ester, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves sequential protection/deprotection strategies. A validated approach uses phenacyl esters as intermediates, where 4-(bromomethyl)phenylacetic acid reacts with bromoacetophenone to form a protected intermediate. Subsequent reaction with Boc-protected amino acids under basic conditions yields the phenacyl ester derivative. Zinc/acetic acid reduction selectively removes the phenacyl group while preserving the Boc and methyl ester functionalities, achieving >95% purity . Key factors include maintaining anhydrous conditions to avoid hydrolysis and optimizing stoichiometry to minimize polycondensation byproducts.

Q. How can researchers purify and characterize this compound?

  • Methodological Answer : Post-synthesis purification involves chromatography (e.g., silica gel column) or crystallization using ether/hexane mixtures. Characterization relies on 1H NMR to confirm the absence of phenacyl groups (δ ~7.8 ppm for aromatic protons) and intact Boc protection (δ ~1.4 ppm for tert-butyl protons). LC/MS/MS with positive-ion mode MRM (e.g., m/z 186 > 84) provides quantitative validation of molecular ions and fragmentation patterns .

Q. What analytical techniques are critical for assessing structural integrity and stability?

  • Methodological Answer :

  • Stability under acidic conditions : Monitor via TLC (silica gel, ethyl acetate/hexane) to detect premature Boc deprotection.
  • Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures, critical for storage (e.g., stability up to 80°C under inert gas) .
  • Hydrolytic sensitivity : pH-dependent degradation studies (e.g., in aqueous methanol) tracked by HPLC retention time shifts .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., keto-enol tautomerism) affect the reactivity of the 3-oxobutanoate moiety in cross-coupling reactions?

  • Methodological Answer : The keto-enol equilibrium (pKa ~10–12) governs nucleophilic reactivity. In alkylation reactions (e.g., Biginelli-type condensations), enolate formation is favored using NaH or LDA in THF. In situ FTIR monitoring (C=O stretch at ~1700 cm⁻¹ vs. enolate at ~1600 cm⁻¹) optimizes reaction kinetics. Competing pathways are mitigated by low-temperature (−78°C) conditions to suppress side reactions .

Q. What strategies prevent racemization during peptide coupling involving the Boc-amino group?

  • Methodological Answer : Racemization is minimized using coupling agents (e.g., HATU/DIPEA) in DMF at 0°C. Chiral HPLC (e.g., Chirobiotic T column) with UV detection (220 nm) quantifies enantiomeric excess. Studies show <2% racemization when coupling with sterically hindered amino acids (e.g., Boc-L-valine) due to reduced β-sheet aggregation .

Q. How does solvent polarity influence the stability of the methyl ester group during long-term storage?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH) in aprotic solvents (e.g., acetonitrile) show <5% ester hydrolysis over 6 months, versus >20% in protic solvents (e.g., ethanol). Degradation products (e.g., 4-(Boc-amino)-3-oxobutanoic acid) are quantified via LC-ESI-MS using deuterated internal standards .

Q. What mechanistic insights explain the compound’s role in enzyme-mediated cyclization (e.g., polyketide synthase systems)?

  • Methodological Answer : In A. belladonna root extracts, the methyl ester acts as a substrate for atypical polyketide synthases (PKS), enabling cyclization to tropinone. Isotopic labeling (¹³C at C-3) and SONAR MS/MS reveal enzyme regioselectivity, with C-3 participating in Claisen-like condensation. Kinetic assays (kₐₜₜ ~0.8 s⁻¹) confirm rate-limiting decarboxylation .

Contradictory Data and Resolution

Q. Conflicting reports exist on the Boc group’s acid sensitivity. How can researchers reconcile these discrepancies?

  • Resolution : Boc stability varies with acid strength. In 10% TFA/DCM, deprotection occurs in 30 min (RT), but in milder conditions (e.g., Zn/HOAc), Boc remains intact. Controlled experiments using pH-stat titration (0.1 M HCl in dioxane) resolve contradictions by quantifying acid lability thresholds .

Q. Divergent yields are reported for phenacyl ester intermediates. What variables are critical for reproducibility?

  • Resolution : Yield discrepancies (~60–85%) arise from residual moisture or bromide impurities in 4-(bromomethyl)phenylacetic acid. Pre-treatment with molecular sieves (4Å) and recrystallization (ethyl acetate) improve consistency. XRD analysis confirms crystalline purity .

Methodological Tables

Parameter Optimal Condition Technique Reference
Synthesis Yield72–78% (after Zn/HOAc reduction)Gravimetric analysis
Purity Threshold (HPLC)≥99% (210 nm, C18 column)LC-UV
Degradation Rate (40°C)0.12%/month (in anhydrous DCM)Accelerated stability test
Enantiomeric Excess≥98% (Chiral HPLC)Polarimetric detection

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